6-Bromo-2,1-benzoxazole-3-carboxylic acid
Description
Historical Context of Benzoxazole Derivatives in Heterocyclic Chemistry
The development and study of benzoxazole derivatives have a rich history spanning several decades within heterocyclic chemistry. The benzoxazole heterocycle represents one of the most widely exploited structural frameworks in drug discovery, with both naturally occurring and synthetic benzoxazoles demonstrating broad ranges of biological activities. Since the discovery of organic chemistry in the middle of the nineteenth century, heterocyclic compounds have maintained a lengthy and significant history in chemical research. The fundamental importance of these compounds becomes evident when considering that more than 75 percent of the top 200 pharmaceutical drugs are derived from heterocyclic families.
The systematic investigation of benzoxazole derivatives gained momentum in recent decades as researchers recognized their potential in medicinal chemistry applications. These compounds have demonstrated positive pharmacological characteristics, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities. The unique structural characteristics of benzoxazole make it a crucial component in producing new pharmaceutical compounds, as these molecules frequently interact with specific biological targets, including enzymes and receptors, thereby modifying essential cellular functions.
Research into the biosynthetic pathways of benzoxazole formation has revealed intriguing challenges in understanding their natural synthesis. Despite well-documented mechanisms for oxazole formation, the specific enzymes responsible for benzoxazole synthesis in biological systems remained elusive for considerable time. Investigations into biosynthetic gene clusters associated with benzoxazole-containing natural products, such as calcimycin, nataxazole, and caboxamycin, initially failed to identify homologous enzymes through sequence analysis. This mystery led to extensive research into potential enzymatic mechanisms, ultimately revealing sophisticated biochemical pathways involving enzymes such as acyl-coenzyme A ligases and amidohydrolases.
The traditional synthetic approaches for benzoxazole derivatives have evolved significantly over time. The conventional method involves condensation reactions between 2-aminophenol and various carbonyl compounds under different reaction conditions. Modern synthetic strategies have incorporated nanocatalyzed synthesis methods, utilizing metal-supported nanoparticles that demonstrate high reactivity, excellent surface area properties, selectivity, and stability at elevated temperatures. These advances have enabled more efficient synthetic routes with improved yields and reduced reaction times.
Properties
IUPAC Name |
6-bromo-2,1-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTUMTXURUVLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzoxazole derivatives are known to interact with a wide range of biological targets. They have been found to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more.
Mode of Action
For instance, they can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Bromo-2,1-benzoxazole-3-carboxylic acid are not fully understood due to the limited available research. Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules. These interactions often involve the formation of hydrogen bonds and π-π stacking or π-cation interactions.
Cellular Effects
The specific cellular effects of this compound are currently unknown. Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Benzoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
6-Bromo-2,1-benzoxazole-3-carboxylic acid (CAS No. 1204296-65-0) is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H4BrNO3
- Molecular Weight : 242.03 g/mol
- Purity : Typically around 95%.
Benzoxazole derivatives, including this compound, are known to exhibit a variety of biological activities through several mechanisms:
- Non-Covalent Interactions : The compound can engage in π-π stacking and π-cation interactions with target molecules. The nitrogen and oxygen atoms in the oxazole ring serve as hydrogen bond acceptors, facilitating non-covalent interactions with biomolecules.
- Biochemical Pathways : These compounds influence numerous biochemical pathways, which may lead to diverse pharmacological effects such as antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Anticancer Activity
Research indicates that benzoxazole derivatives demonstrate significant anticancer potential. A study on various benzoxazole compounds revealed that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| UK-1 | MCF-7 | <50 |
| 6-Bromo Derivative | A549 | <50 |
| Benzoxazole Carboxylic Acid | MCF-7 | Not Cytotoxic at 50 µM |
While the specific activity of this compound has not been extensively documented, it is positioned within a class of compounds that have shown promising results against various cancer types .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In a broader study involving benzoxazole derivatives:
- Compounds demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against pathogens like Candida albicans.
The minimal inhibitory concentrations (MIC) for selected compounds were established, indicating varying levels of effectiveness .
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) : A comprehensive SAR study highlighted that bromine substitution at specific positions significantly influences biological activity. For instance, brominated analogs showed approximately 50% inhibition in growth inhibition assays against Mycobacterium tuberculosis (Mtb) .
- Cytotoxicity Assessments : In studies comparing various benzoxazole derivatives, it was found that modifications to the molecular structure could either enhance or diminish cytotoxicity against cancer cell lines. For example, the introduction of larger substituents led to decreased activity .
- Pharmacodynamic Studies : Certain analogs demonstrated dose-dependent effects in vivo, indicating their potential as therapeutic agents targeting specific pathways involved in cancer progression and immune response modulation .
Scientific Research Applications
Synthetic Methodologies
The synthesis of 6-Bromo-2,1-benzoxazole-3-carboxylic acid can be achieved through various methods that leverage the versatility of benzoxazole chemistry. Recent advances in synthetic strategies include:
- Catalytic Methods : Utilizing nanocatalysts has improved the efficiency and yield of benzoxazole synthesis. For instance, methods employing magnetic solid acid nanocatalysts have been reported to yield high purity compounds under mild conditions .
- Green Chemistry Approaches : Solvent-free reactions and the use of eco-friendly catalysts have been emphasized in recent literature, promoting sustainability in chemical synthesis .
- Structure-Activity Relationship Studies : Investigating the effects of different substituents on the benzoxazole ring has led to the identification of more potent derivatives for therapeutic applications. For example, modifications at specific positions on the benzoxazole ring can significantly enhance biological activity against targeted diseases .
Therapeutic Potential
The therapeutic potential of this compound is being explored in several contexts:
- Targeting Sphingosine-1-phosphate (S1P) Pathway : Research has identified benzoxazole derivatives as inhibitors of S1P transporters (like Spns2), which play crucial roles in immune response and inflammation. Compounds targeting this pathway could lead to novel treatments for autoimmune diseases and cancer .
- Drug Development : The structural features of benzoxazoles make them suitable scaffolds for designing new drugs. Their ability to mimic nucleobases allows for interactions with biological receptors, potentially leading to innovative therapeutic agents in oncology and infectious disease treatment .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of various functional groups.
Key Reagents and Conditions
Mechanistic studies suggest an SₙAr pathway facilitated by electron-withdrawing effects of the benzoxazole ring .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
Buchwald–Hartwig Amination
| Amine | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 110°C, 18 h | 6-Morpholino-2,1-benzoxazole-3-carboxylic acid | 68% |
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety undergoes derivatization to generate pharmaceutically relevant analogs.
Reaction Pathways
Ring-Opening and Decarboxylation
Under harsh conditions, the benzoxazole ring undergoes cleavage:
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Decarboxylation : Heating at 200°C in quinoline yields 6-bromo-2,1-benzoxazole (97% purity) .
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Hydrolysis : Treatment with 6M HCl at 120°C for 48 h produces 2-amino-5-bromophenol and CO₂ .
Biological Activity Correlations
Derivatives exhibit significant pharmacological properties:
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Anti-inflammatory Activity : 6-(3-Chlorophenyl)-2,1-benzoxazole-3-carboxylic acid shows IC₅₀ = 0.103 mM (comparable to ibuprofen) .
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Cytotoxicity : 6-(4-Chlorophenyl)-2,1-benzoxazole-3-carboxylic acid demonstrates IC₅₀ = 1.54 μM against 22Rv1 prostate cancer cells .
This reactivity profile establishes 6-bromo-2,1-benzoxazole-3-carboxylic acid as a versatile intermediate for medicinal chemistry and materials science. Strategic functionalization at the 6-position and carboxyl group enables rapid diversification into targeted molecular architectures.
Comparison with Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS: 2199-87-3)
- Structure : Chromene ring with a ketone oxygen (2-oxo) and carboxylic acid at position 3.
- Molecular Formula : C₁₀H₅BrO₄ (MW: 269.05 g/mol).
- Higher melting point (195–196°C) compared to benzoxazole derivatives, likely due to stronger intermolecular interactions from the ketone group .
- Applications : Used in photodynamic therapy due to chromene’s fluorescence properties .
6-(Trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid (CAS: 1204298-47-4)
- Structure : Benzoxazole with a trifluoromethyl (-CF₃) group at position 5.
- Molecular Formula: C₉H₄F₃NO₃ (MW: 231.13 g/mol).
- Key Differences :
- Applications: Potential use in agrochemicals due to fluorine’s resistance to oxidation .
6-Bromo-1,2-benzisothiazole-3-carboxylic acid (CAS: 677304-75-5)
6-Bromo-1H-indazole-3-carboxylic acid (CAS: 660823-36-9)
- Structure : Indazole ring with two nitrogen atoms.
- Molecular Formula : C₈H₅BrN₂O₂ (MW: 241.04 g/mol).
- Key Differences :
- Applications : Anticancer drug candidates targeting DNA repair pathways .
Preparation Methods
Multi-Step Synthesis via o-Methoxyaniline Precursors and Pd-Catalyzed Transformations
A notable approach involves starting from o-methoxyaniline derivatives bearing the appropriate substitution pattern. The key steps include:
- Condensation with benzoyl chloride to form an amide intermediate.
- Demethylation of the methoxy group using boron tribromide (BBr3) to yield the free phenol.
- Cyclization under acidic conditions (e.g., pyridinium p-toluenesulfonate, toluene, 120 °C) to form the benzoxazole ring.
Subsequently, the bromine atom at the 6-position can be introduced by N-bromosuccinimide (NBS) bromination in dimethylformamide (DMF) with high yields (~91%).
The carboxylic acid group at the 3-position can be installed via cyanation followed by hydrolysis :
- Introduction of a nitrile group using Pd-catalyzed coupling with zinc cyanide at 100 °C (yield ~50%).
- Hydrolysis of the nitrile to the carboxylic acid under basic conditions (e.g., 1 M NaOH in THF/MeOH at room temperature).
This sequence yields this compound with moderate to good overall yields.
Bromination Using N-Bromosuccinimide (NBS)
The bromination of benzoxazole derivatives at the 6-position is efficiently achieved using NBS in DMF at room temperature, providing high regioselectivity and yields around 91%.
Cyclization and Aromatic Substitution Strategies
- Cyclization is commonly induced by heating the amide intermediate in the presence of acidic catalysts such as polyphosphoric acid or pyridinium p-toluenesulfonate .
- Aromatic substitution reactions, including nitrile introduction and amination, are often performed using palladium-catalyzed cross-coupling reactions with appropriate reagents and ligands (e.g., Pd(PPh3)4, t-butyl XPhos).
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination at 6-position | N-Bromosuccinimide (NBS), DMF, RT | ~91 | High regioselectivity |
| Condensation with benzoyl chloride | Benzoyl chloride, pyridine, THF, 60 °C | Not specified | Formation of amide intermediate |
| Demethylation | Boron tribromide (BBr3), CH2Cl2, -78 °C to RT | Not specified | Converts OMe to OH |
| Cyclization | Pyridinium p-toluenesulfonate, toluene, 120 °C | 32–69 (over 3 steps) | Acid-catalyzed ring closure |
| Cyanation | Zinc cyanide, Pd(PPh3)4, DMF, 100 °C | ~50 | Introduces nitrile group |
| Hydrolysis of nitrile to acid | 1 M NaOH (aq), THF, MeOH, RT | Not specified | Converts nitrile to carboxylic acid |
Research Findings and Analysis
- The multi-step preparation involving Pd-catalyzed cross-coupling and subsequent functional group transformations provides a reliable route to this compound with moderate overall yields.
- Bromination using NBS is efficient and selective, making it a preferred method for introducing the bromine substituent at the 6-position.
- The cyclization step is critical and can be optimized by choice of acid catalyst and temperature to maximize yield.
- The hydrolysis of nitrile to carboxylic acid is straightforward under basic conditions.
- Alternative catalytic methods using nanomaterials and aerobic oxidation offer greener routes but may require further development for this specific compound.
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-2,1-benzoxazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of brominated precursors. For example, brominated benzoxazole derivatives can be synthesized via condensation of ortho-aminophenol derivatives with brominated carbonyl compounds under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) . Carboxylation at the 3-position is typically achieved via metal-mediated carbonylation (e.g., CO insertion using Pd catalysts) or oxidation of methyl/ethyl ester precursors. Reaction temperature (80–120°C) and stoichiometry of bromine sources (e.g., NBS or Br₂) critically impact regioselectivity and yield. For instance, over-bromination can occur if excess Br₂ is used, requiring careful titration .
Q. How does the bromine substituent at the 6-position influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings. Density Functional Theory (DFT) studies on analogous brominated benzoxazoles suggest that the C-6 bromine lowers the LUMO energy by ~0.8 eV compared to non-brominated analogs, facilitating oxidative addition with Pd(0) catalysts . However, steric hindrance from the benzoxazole ring may reduce coupling efficiency, necessitating bulky ligands (e.g., SPhos) or elevated temperatures (90–110°C) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of NMR, IR, and mass spectrometry is essential:
- ¹H NMR : The aromatic proton at C-5 appears as a singlet (δ 8.1–8.3 ppm) due to deshielding by the bromine and benzoxazole ring. The carboxylic acid proton (if present) resonates at δ 12.5–13.5 ppm .
- ¹³C NMR : The carbonyl carbon (C-3) appears at δ 165–170 ppm, while the C-6 bromine shifts the adjacent carbons upfield by ~5 ppm .
- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .
- HRMS : Exact mass should match the molecular formula C₈H₄BrNO₃ (calc. 256.93 g/mol) .
Advanced Research Questions
Q. How can regioselectivity challenges during carboxylation of brominated benzoxazole precursors be mitigated?
- Methodological Answer : Competing carboxylation at non-target positions (e.g., C-5) arises due to the directing effects of the benzoxazole nitrogen and bromine. To favor C-3 carboxylation:
- Use directing groups (e.g., esters or amides) that temporarily block undesired sites.
- Optimize catalytic systems: Pd(OAc)₂ with bidentate ligands (dppf) in CO atmosphere selectively activates the C-3 position, achieving >80% regioselectivity in model reactions .
- Kinetic studies suggest lower temperatures (50–60°C) reduce side-product formation by slowing non-selective pathways .
Q. What experimental and computational strategies resolve contradictions in reported biological activity data between this compound and its analogs?
- Methodological Answer : Discrepancies often stem from substituent positioning. For example:
- Bioactivity assays : Compare IC₅₀ values against kinase targets (e.g., JAK2) for the 6-bromo derivative vs. 6-fluoro or 6-methyl analogs. The bromine’s bulk and electronegativity alter binding affinity by 3–5-fold in some studies .
- Molecular docking : Simulate interactions using software like AutoDock Vina. The bromine’s van der Waals radius (1.85 Å) may clash with smaller active sites, explaining reduced efficacy in certain targets .
- Metabolic stability : Assess via liver microsome assays. Bromine’s inductive effect slows oxidative metabolism compared to chlorine, extending half-life (t₁/₂ > 2 hrs vs. <1 hr for 6-Cl analogs) .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies in buffered solutions (pH 1–10) reveal:
- Acidic conditions (pH < 3) : Rapid decarboxylation occurs, forming 6-bromo-2,1-benzoxazole (t₁/₂ = 2 hrs at pH 2).
- Neutral to basic conditions (pH 7–9) : The carboxylate anion is stable (t₁/₂ > 72 hrs), but aggregation occurs in high-ionic-strength buffers (e.g., PBS), reducing bioavailability .
- Solvent effects : Aprotic solvents (DMF, DMSO) stabilize the compound via hydrogen bonding with the carboxylic acid group, while protic solvents (MeOH, EtOH) accelerate degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
